N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps One common method includes the reaction of piperidine with diethylamine to form the piperidine-1,4-dicarboxamide coreThe phenylpropyl group is then attached via a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylpropyl group[][2].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base[][2].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines[2][2].
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: A related compound with similar structural features but different functional groups.
N,N-Diethyl-1,4-phenylenediammonium sulfate: Another similar compound used in various chemical applications.
Uniqueness
N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is unique due to its combination of a piperidine ring, a thiadiazole ring, and a phenylpropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2S/c1-4-26(5-2)22(29)27-13-11-18(12-14-27)20(28)23-21-25-24-19(30-21)15-16(3)17-9-7-6-8-10-17/h6-10,16,18H,4-5,11-15H2,1-3H3,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMHEOHJSCPACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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